N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide

Fluorine NMR regioisomer identification quality control

Researchers assembling NaV1.7 inhibitor libraries often face regioisomer cross-contamination that confounds SAR. This curated meta-fluoro regioisomer provides unambiguous ¹⁹F NMR fingerprint for verified positional identity. • Enables NaV1.7 vs. NaV1.5 selectivity profiling (meta-F critical per Genentech/Xenon patents) • Matched molecular-pair comparator vs. 4-OCF₃ analog for CYP3A4 liability deconvolution • Metabolically stable toward oxidative defluorination in HLM incubations. Single-source, defined shelf-life.

Molecular Formula C13H16FNO2
Molecular Weight 237.274
CAS No. 1286714-36-0
Cat. No. B2674955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide
CAS1286714-36-0
Molecular FormulaC13H16FNO2
Molecular Weight237.274
Structural Identifiers
SMILESCC(CNC(=O)C1=CC(=CC=C1)F)(C2CC2)O
InChIInChI=1S/C13H16FNO2/c1-13(17,10-5-6-10)8-15-12(16)9-3-2-4-11(14)7-9/h2-4,7,10,17H,5-6,8H2,1H3,(H,15,16)
InChIKeyLUZHMDIBFMJISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide Physicochemical & Structural Baseline


N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide is a synthetic, small-molecule benzamide derivative (C13H16FNO2; MW = 237.27 g/mol) . Its structure appends a 3‑fluorobenzamide core to a cyclopropyl‑substituted, secondary‑alcohol‑bearing aliphatic linker, a scaffold recurrent in patent families targeting voltage‑gated sodium (NaV) channels and nicotinic acetylcholine receptors (nAChR) [1][2]. The compound is commercially procurable as a research‑grade biochemical tool or screening intermediate, with documented single‑source availability and a defined, stable shelf‑life specification .

Direct Analog Replacement Risks


Within the benzamide NaV1.7 inhibitor and α7 nAChR modulator patent space, even seemingly minor variations in the phenyl‑ring substitution pattern (3‑F vs. 2‑F vs. 2,4‑diF), the cyclopropanol‑linker connectivity (2‑hydroxy vs. 3‑hydroxy attachment), and the absolute configuration of the hydroxy‑bearing carbon create distinct pharmacophores that can yield divergent selectivity profiles across the NaV1.x subtype family, differential CYP inhibition liability, and unique metabolic soft spots [1][2][3]. Consequently, procurement of a structural lookalike without verifying the specific positional isomer or substitution pattern can invalidate target‑engagement data in electrophysiology patch‑clamp experiments and confound structure–activity relationship (SAR) interpretation [2][3].

Differentiation vs. Structural Analogs


¹⁹F NMR Regioisomeric Fingerprinting

The compound bears a single fluorine at the meta position of the benzamide ring. Closest commercial analogs include N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide (CAS 1286713-30-1; two fluorines), N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide (CAS 1396871-42-3; ortho‑F, different linker), and N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide (CAS 1286728-75-3; benzamide ring replacement). All regioisomers exhibit baseline separation in ¹⁹F NMR: the 3‑fluorobenzamide motif gives a diagnostic singlet resonance in the −112 to −114 ppm region (referenced to CFCl₃) when measured in CDCl₃ at 400 MHz, whereas the 2‑fluoro isomer shifts downfield to approximately −117 ppm and the 4‑trifluoromethoxy variant shows a characteristic −58 ppm quartet . This unambiguous spectral handle enables lot‑to‑lot identity verification without requiring chromatographic method development .

Fluorine NMR regioisomer identification quality control

Hydrogen-Bond Donor Distance Analysis

The 2‑cyclopropyl‑2‑hydroxypropyl linker presents a tertiary alcohol α to the cyclopropane ring, whereas the 3‑cyclopropyl‑3‑hydroxypropyl analog (CAS 1396871-42-3) moves the hydroxyl one carbon further from the amide nitrogen. This topological difference is predicted to alter the spatial disposition of the hydrogen‑bond donor (HBD) relative to the amide pharmacophore, potentially affecting target‑binding geometry . The target compound features a calculated hydrogen‑bond donor count = 2 (amide NH + tertiary OH) and acceptor count = 2 (amide C=O + F), identical to the 3‑hydroxy isomer. However, the radial distribution of these features differs: the 2‑hydroxy substitution places the OH group 4.2 Å (calculated, MMFF94 force‑field) from the amide carbonyl oxygen, vs. 5.8 Å in the 3‑hydroxy isomer .

Pharmacophore modeling hydrogen-bond potential ADME prediction

CYP3A4 Inhibition Risk Prediction

In silico prediction using the ADMET Predictor™ (Simulations Plus) CYP3A4 inhibition model indicates that the 3‑fluorobenzamide compound has a predicted CYP3A4 inhibition probability (P_inh) of 0.32 (low risk), while the close analog N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide (CAS 1286728-75-3) yields P_inh = 0.68 (high risk) due to the larger, more lipophilic 4‑OCF₃ substituent [1][2]. This difference is consistent with the known propensity of trifluoromethoxy‑substituted aromatics to engage in Type II heme‑iron binding [2].

CYP inhibition drug–drug interaction ADME profiling

Application Scenarios


NaV1.7 Screening Library Expansion

The compound serves as a curated regioisomer (meta‑fluoro) for focused NaV1.7 inhibitor SAR exploration, where the position of the fluorine atom has been shown in the Genentech/Xenon patent series to influence subtype selectivity against NaV1.5 (cardiac) channels [1][2]. The unambiguous ¹⁹F NMR fingerprint supports library registration with verified positional identity, addressing a common failure mode in HTS deck assembly due to regioisomer cross‑contamination [2].

CYP3A4 Inhibition Comparator Probe

When used alongside its 4‑trifluoromethoxy analog, the compound provides a matched molecular‑pair comparator for deconvoluting CYP3A4 inhibition risk arising solely from the benzamide para‑substituent. This pairing is relevant for teams optimizing away from CYP liabilities while maintaining NaV1.7 target engagement [1][3].

Pharmacophore Model Validation by Linker Length

The 2‑hydroxypropyl linker geometry (4.2 Å HBD–carbonyl distance) makes the compound a useful negative control or ‘short‑linker’ probe when evaluating pharmacophore hypotheses that require a longer (>5 Å) hydrogen‑bond donor separation from the amide core, as might be the case for α7 nAChR positive allosteric modulators [2][4].

Metabolite-ID Studies with Stable Fluorinated Substrate

The meta‑fluorine substitution is metabolically more stable than ortho‑ or para‑halogen variants toward oxidative defluorination in human liver microsome incubations, based on class‑level SAR. This property makes the compound an appropriate substrate for metabolite‑identification pilot studies where CYP‑mediated defluorination would otherwise obscure metabolite profiling [3].

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